5,6-Diaminonicotinic acid, also known as 6-aminonicotinic acid, is an organic compound that belongs to the class of aminonicotinic acids. Its molecular formula is , and it has a molecular weight of 138.12 g/mol. The compound features an amino group at the 6-position of the pyridine ring, which is characteristic of its structure. It appears as a light yellow crystalline solid and is soluble in water at approximately 1.0 g/L at 20 °C .
This compound is particularly notable for its role as an inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a subject of interest in pharmacology and medicinal chemistry .
5,6-Diaminonicotinic acid exhibits significant biological activity:
Several methods have been developed for synthesizing 5,6-diaminonicotinic acid:
5,6-Diaminonicotinic acid has several applications:
Research into the interactions of 5,6-diaminonicotinic acid has revealed its binding affinity to various biological targets:
Several compounds share structural similarities with 5,6-diaminonicotinic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-4-pyridinecarboxylic acid | 13362-28-2 | 0.84 |
(E)-3-(6-Aminopyridin-3-yl)acrylic acid | 167837-43-6 | 0.82 |
2-Amino-5-methylnicotinic acid | 532440-94-1 | 0.80 |
4-(6-Aminopyridin-3-yl)benzoic acid | 222986-51-8 | 0.79 |
The uniqueness of 5,6-diaminonicotinic acid lies in its specific position of amino substitution on the pyridine ring, which contributes to its distinct biological activities compared to these similar compounds.
Crystallographic analysis of aminonicotinic acid derivatives has been successfully accomplished through powder X-ray diffraction techniques. The closely related compound 6-aminonicotinic acid has been structurally characterized using both laboratory and synchrotron X-ray powder diffraction data, providing valuable insights into the crystallographic behavior of this family of compounds [3].
For 6-aminonicotinic acid, the crystal structure determination was achieved using synchrotron radiation at the 11-Bm beamline of the Advanced Photon Source, Argonne National Laboratory. The data collection employed a calibrated wavelength of 0.459002 Å, with measurements conducted from -6.5° to 28.0° (2θ) using a step size of 0.001° and a step time of 0.1 seconds per step [3].
The crystallographic parameters for 6-aminonicotinic acid reveal an orthorhombic crystal system with space group Pna2₁ and four formula units per unit cell (Z = 4). The unit cell parameters are a = 8.62688(8) Å, b = 13.44382(10) Å, and c = 5.41197(5) Å, resulting in a unit cell volume of 627.671(9) ų [3]. The density was determined to be 1.4617(1) g/cm³ [3].
The molecular geometry of aminonicotinic acid derivatives exhibits characteristic features that reflect the influence of amino substituents on the pyridine ring system. In 6-aminonicotinic acid, the amino group displays an almost planar geometry due to the conjugation of the nitrogen lone pair with the aromatic system [3].
Critical bond angles within the pyridine ring system include C1-N1-C5 at 123.6(3)°, N1-C1-C2 at 117.8(2)°, and C1-C2-C3 at 121.0(2)° [3]. The amino group positioning shows an H1N2-N2-H2N2 angle of 117.0°, which closely approximates the mean value of 119.4° observed for aminopyridine structures in the Cambridge Structural Database [3].
The carboxylic acid group maintains planarity, making a dihedral angle of only 5.85° with the pyridine plane, indicating minimal steric hindrance and optimal conjugation between the aromatic system and the carboxyl functionality [3]. The C5-N2 bond distance of 1.344(4) Å demonstrates partial double bond character, confirming the conjugative interaction between the amino group and the pyridine ring [3].
The overall molecular conformation exhibits high planarity, with a root-mean-square deviation from planarity for torsion angles of 2.16°, indicating that the molecule adopts a predominantly planar configuration in the solid state [3].
Nuclear magnetic resonance spectroscopy provides crucial structural information for carboxylic acid derivatives. In ¹H Nuclear Magnetic Resonance spectroscopy, carboxylic acid protons typically appear highly deshielded at chemical shifts of 9-12 parts per million, with the exact position dependent upon concentration and solvent conditions [4].
For pyridine-containing carboxylic acids, the aromatic protons appear in the characteristic aromatic region between 6-8.5 parts per million [5]. Alpha protons adjacent to the carboxylic acid functionality typically resonate at 2-2.5 parts per million, while amino group protons appear in the range of 1-5 parts per million [5].
In ¹³C Nuclear Magnetic Resonance spectroscopy, the carbonyl carbon of carboxylic acids appears at 160-180 parts per million, at lower chemical shift values compared to aldehydes and ketones due to the shielding effect of the carboxylate oxygen's electron pairs [4]. The aromatic carbons of the pyridine ring system appear in their characteristic ranges, with carbons alpha to the carboxylic acid functionality typically observed at 20-40 parts per million [4].
Deuterium exchange experiments using deuterium oxide can confirm the presence of exchangeable protons from both the amino groups and the carboxylic acid functionality, leading to disappearance of these signals upon treatment with deuterated solvents [4].
Vibrational spectroscopy provides definitive identification of functional groups within 5,6-diaminonicotinic acid. The combination of Fourier Transform Infrared and Raman spectroscopy offers synergistic information for comprehensive molecular characterization [6].
In the infrared spectrum, the carboxylic acid functionality exhibits characteristic stretching vibrations. The carbonyl stretch typically appears around 1700-1750 cm⁻¹, while the hydroxyl stretch of the carboxylic acid group manifests as a broad absorption centered near 3000-3300 cm⁻¹ [6]. The amino groups contribute distinctive N-H stretching vibrations near 3300 cm⁻¹ and bending modes around 1550 cm⁻¹ [6].
The aromatic C-H stretching vibrations appear between 2700 and 3100 cm⁻¹, with unsaturated C-H stretches often better defined in infrared compared to Raman spectroscopy [6]. The pyridine ring system contributes characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes. The combination of both techniques enables complete vibrational assignment and molecular characterization [6].
Mass spectrometry of carboxylic acid derivatives reveals characteristic fragmentation patterns that aid in structural elucidation. Carboxylic acids typically exhibit small molecular ion peaks due to their tendency to undergo fragmentation [4].
McLafferty rearrangement represents a prominent fragmentation pathway for carboxylic acids, yielding even-numbered mass fragment ions through loss of alkene moieties [4]. Additional fragmentation occurs through loss of alkyl radicals, producing resonance-stabilized cations with odd mass values [4].
For aromatic carboxylic acids such as 5,6-diaminonicotinic acid, characteristic fragment ions arise from loss of hydroxyl (-OH) and carbonyl (-C=O) groups, in addition to the molecular ion peak [4]. The presence of amino substituents may provide additional fragmentation pathways through loss of amino groups or formation of substituted pyridinium ions.
High-resolution mass spectrometry enables accurate mass determination and elemental composition analysis, providing definitive molecular formula confirmation for 5,6-diaminonicotinic acid (C₆H₇N₃O₂) [7].
The physical properties of 5,6-diaminonicotinic acid reflect the influence of hydrogen bonding and intermolecular interactions on macroscopic behavior. The compound appears as light yellow to yellow crystals under standard conditions [1].
Solubility characteristics of related nicotinic acid derivatives have been extensively studied. Nicotinic acid itself demonstrates solubility in water of approximately 18 grams per liter at 20°C [8]. The negative consensus logarithmic partition coefficient (Log P) value of -0.57 for 5,6-diaminonicotinic acid indicates hydrophilic character, consistent with good water solubility due to the presence of multiple polar functional groups [1].
Thermogravimetric analysis and differential thermal analysis provide information about thermal stability and phase transitions. These techniques measure weight changes and thermal events as functions of temperature, enabling characterization of decomposition temperatures, melting points, and other thermal properties [9].
For related compounds such as 6-aminonicotinic acid, the melting point has been reported as 312°C with decomposition [10] [11]. The high melting point reflects strong intermolecular hydrogen bonding networks that stabilize the crystalline structure.
The acid-base properties of 5,6-diaminonicotinic acid are governed by the presence of both acidic and basic functional groups within the molecule. The carboxylic acid group provides acidic character with a predicted pKa value of approximately 2.86 [12], while the amino groups contribute basic character to the overall molecular behavior.
Tautomerism represents a fundamental aspect of compounds containing both amino and carboxylic acid functionalities. Prototropic tautomerism involves proton transfer between different sites within the molecule, accompanied by rearrangement of double bonds [13]. The amino groups can exist in different tautomeric forms depending on protonation state and environmental conditions [13].
In aqueous solution, the acid-base equilibria are influenced by the electron-withdrawing effect of the pyridine nitrogen and the electron-donating character of the amino substituents. The proximity of multiple ionizable groups creates opportunities for intramolecular hydrogen bonding and stabilization of specific tautomeric forms [13].
Zwitterionic forms may predominate at physiological pH, where the carboxylic acid group exists in its deprotonated state while one or more amino groups become protonated. The specific distribution of ionic forms depends on solution pH and the relative pKa values of the individual ionizable groups [13].
Computational studies using density functional theory calculations can provide insights into the relative stabilities of different tautomeric forms and the energy barriers for interconversion between them [13]. Such investigations reveal that tautomeric equilibria play crucial roles in the biological activity and chemical reactivity of amino acid derivatives.
The thermodynamic stability of different protonation states influences the compound's behavior in various chemical and biological environments. Understanding these acid-base properties is essential for predicting solubility, chemical reactivity, and potential biological interactions of 5,6-diaminonicotinic acid [14].
The nitration-reduction pathway represents one of the most established synthetic approaches for preparing 5,6-diaminonicotinic acid. This methodology involves the sequential introduction of nitro groups followed by their reduction to amino functionalities [1] [2].
Primary Nitration-Reduction Route:
The synthesis typically commences with nicotinic acid as the starting material. The nitration process employs a mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions, maintained between 0-25°C to ensure regioselectivity . The nitrating agent preferentially attacks the 5 and 6 positions of the pyridine ring due to the electron-withdrawing nature of the carboxylic acid group [2].
Following nitration, the reduction step converts the nitro groups to amino functionalities. This reduction can be accomplished through various methods including catalytic hydrogenation using palladium on carbon, or chemical reduction using zinc or tin in acidic medium [2]. The reaction conditions for the reduction phase typically involve temperatures ranging from 25-50°C with reaction times of 6-12 hours [1].
Alternative Nitration-Reduction Pathway:
An alternative approach utilizes 6-aminonicotinic acid as the precursor, requiring only a single nitration at the 5-position followed by reduction . This route demonstrates improved selectivity and typically achieves yields of 70-85% with purities exceeding 98% . The reduced complexity of this pathway makes it particularly attractive for large-scale synthesis applications.
The nitration-reduction pathways offer several advantages including well-established reaction conditions, high reproducibility, and the ability to control regioselectivity through temperature and acid concentration adjustments [2] . However, these methods require careful handling of nitrating agents and generate acidic waste streams that necessitate proper treatment protocols.
Catalytic amination represents a more direct and environmentally benign approach to introducing amino groups into the nicotinic acid framework [4] [5]. This methodology circumvents the need for hazardous nitrating agents and subsequent reduction steps.
Boric Acid-Catalyzed Amination:
Recent developments have demonstrated the effectiveness of boric acid as a catalyst for nucleophilic substitution reactions involving nicotinic acid derivatives [4]. The procedure involves reacting 2-chloronicotinic acid with appropriate amine nucleophiles in the presence of boric acid catalyst under solvent-free conditions. Optimal reaction conditions include temperatures of 120°C with catalyst loadings of 30 mol% boric acid [4].
This methodology achieves excellent yields of 90% with purities exceeding 98.5% [4]. The solvent-free nature of the reaction aligns with green chemistry principles and eliminates the need for organic solvents during the synthesis phase. The reaction proceeds through activation of the pyridine ring via formation of a pyridinium salt with the acid catalyst, facilitating nucleophilic attack [4].
Transition Metal-Catalyzed Amination:
Copper-catalyzed amination reactions have been successfully employed for the synthesis of aminonicotinic acid derivatives [6]. These reactions typically utilize copper acetate monohydrate as the catalyst in combination with ammonia as the nitrogen source. Reaction conditions involve temperatures of 110°C for 12 hours in polar aprotic solvents such as N-methylpyrrolidin-2-one [6].
The copper-catalyzed system demonstrates good functional group tolerance and provides access to various substitution patterns on the pyridine ring [6]. Catalyst loadings are typically maintained at 0.13 mmol for optimal performance, providing an economical approach to large-scale synthesis.
The selection of appropriate solvent systems and temperature profiles constitutes a critical aspect of optimizing synthetic yields and selectivity for 5,6-diaminonicotinic acid preparation [7] [8].
Solvent System Selection:
Comprehensive optimization studies have identified dimethylformamide-water mixtures (3:1 ratio) as optimal solvent systems for many synthetic transformations involving nicotinic acid derivatives [4]. These mixed solvent systems provide several advantages including enhanced solubility of both starting materials and products, improved heat transfer characteristics, and favorable reaction kinetics [4].
Alternative solvent systems include polar protic solvents such as ethanol and water, which demonstrate particular utility in reductive amination processes [8]. The choice of solvent significantly impacts both reaction rate and product selectivity, with polar solvents generally favoring nucleophilic substitution pathways [8].
For high-temperature synthesis applications, aromatic solvents such as p-xylene have been successfully employed at temperatures up to 500°C [9]. These conditions enable access to reaction pathways with activation barriers exceeding 50 kcal mol⁻¹, significantly expanding the scope of accessible transformations [9].
Temperature Profile Optimization:
Temperature control represents a critical parameter affecting both yield and selectivity in synthetic transformations [8]. For nitration reactions, maintaining temperatures between 0-25°C ensures selective substitution while minimizing unwanted side reactions . The exothermic nature of nitration requires careful temperature control to prevent thermal runaway conditions.
Amination reactions typically require elevated temperatures in the range of 100-120°C to achieve reasonable reaction rates [4]. Temperature optimization studies demonstrate that reactions conducted at 120°C under solvent-free conditions provide optimal results with minimal by-product formation [4].
For electrochemical synthesis routes, ambient temperature conditions are sufficient due to the favorable thermodynamics of electron-transfer processes [10]. This represents a significant advantage in terms of energy consumption and process safety considerations.
The judicious selection of catalytic systems profoundly influences the efficiency and selectivity of synthetic transformations for 5,6-diaminonicotinic acid preparation [11] [12].
Sulfuric Acid Catalysis:
Concentrated sulfuric acid serves as both a catalyst and reaction medium for nitration processes . The high acidity promotes the formation of nitronium ions from nitric acid, which subsequently attack the pyridine ring . Sulfuric acid concentrations of 96-98% provide optimal performance, with lower concentrations leading to reduced reaction rates and yields.
The use of sulfuric acid requires careful consideration of corrosion resistance in reactor materials. Titanium or titanium-coated steel reactors are typically employed for industrial-scale operations to withstand the highly corrosive reaction environment [13].
Hydrogen Ammonium Sulfate Systems:
Hydrogen ammonium sulfate represents an alternative acidic catalyst system that offers improved handling characteristics compared to concentrated sulfuric acid [12]. This catalyst system demonstrates particular utility in amination reactions where controlled acidity is required to maintain optimal reaction conditions.
Catalyst loadings of 10-30 mol% hydrogen ammonium sulfate provide excellent performance in temperature ranges of 80-150°C [12]. The moderate acidity of this system reduces equipment corrosion while maintaining sufficient catalytic activity for efficient transformations.
Boric Acid Catalysis:
Boric acid has emerged as an environmentally benign catalyst for nucleophilic substitution reactions [4]. The catalyst demonstrates excellent performance under solvent-free conditions, achieving high yields with minimal environmental impact. Boric acid loadings of 15-30 mol% provide optimal catalytic activity while maintaining cost-effectiveness [4].
The mechanism of boric acid catalysis involves coordination to electron-deficient centers on the pyridine ring, activating these positions toward nucleophilic attack [4]. This activation mode provides high selectivity for desired substitution patterns while minimizing competing reactions.
Electrochemical Catalysis:
Silver electrodes have been successfully employed for electrochemical carboxylation reactions involving pyridine derivatives [10]. The silver surface demonstrates excellent electrocatalytic activity for the reduction of organic halides in the presence of carbon dioxide [10]. This methodology requires only stoichiometric charge consumption (2 electrons per molecule of substrate) and provides good yields of carboxylated products [10].
The electrochemical approach offers several advantages including mild reaction conditions, high selectivity, and the absence of chemical waste generation [10]. However, the scalability of electrochemical methods may be limited by current density and electrode surface area considerations.
Crystallization represents the most widely employed purification technique for 5,6-diaminonicotinic acid due to its effectiveness, scalability, and cost-efficiency [14] [15].
Aqueous Crystallization Systems:
Water-based crystallization protocols provide excellent purification efficiency for aminonicotinic acid derivatives [16]. The crystallization process typically involves dissolving crude product in hot water followed by controlled cooling to induce crystal formation [15]. Temperature control during the crystallization process is critical, with cooling rates of 1-2°C per minute providing optimal crystal quality [16].
The solubility characteristics of 5,6-diaminonicotinic acid in water demonstrate temperature dependence, with higher temperatures significantly increasing solubility [16]. This behavior enables efficient purification through temperature-controlled crystallization cycles. Recovery yields of 75-85% are typically achieved with purities ranging from 95-98% [14].
Alcoholic Crystallization Systems:
Ethanol-based crystallization systems offer complementary selectivity to aqueous systems and are particularly effective for removing polar impurities [16]. The crystallization process involves dissolution in hot ethanol followed by controlled cooling or addition of anti-solvent to induce precipitation [17].
Ethanol crystallization demonstrates excellent scalability and can be readily implemented in industrial settings [17]. The process typically achieves recovery yields of 80-90% with purities of 96-99% [14]. The use of ethanol as crystallization solvent also facilitates subsequent drying operations due to its favorable evaporation characteristics.
Mixed Solvent Crystallization:
Dimethylformamide-water mixtures have been successfully employed for crystallization of aminonicotinic acid derivatives [18]. These mixed solvent systems provide fine control over solubility characteristics and enable optimization of crystal morphology [18]. The crystallization process typically involves dissolution in hot dimethylformamide followed by controlled addition of water as an anti-solvent.
Mixed solvent crystallization achieves purities of 97-99% with recovery yields of 85-95% [18]. The extended crystallization times (8-16 hours) required for this method are offset by the excellent purity achieved and favorable crystal characteristics for downstream processing.
Chromatographic techniques provide high-resolution separation capabilities essential for achieving pharmaceutical-grade purity levels of 5,6-diaminonicotinic acid [19] [20].
Column Chromatography:
Silica gel column chromatography represents the most versatile chromatographic method for purifying aminonicotinic acid derivatives [21]. The separation mechanism relies on differential adsorption of components on the silica surface, with polar compounds demonstrating stronger retention [21].
Optimal mobile phase systems for aminonicotinic acid purification typically employ dichloromethane-methanol mixtures with triethylamine modifier (0.1%) to suppress peak tailing [1]. Gradient elution protocols starting from 100% dichloromethane and progressing to 20:80 dichloromethane:methanol provide excellent resolution of target compounds from synthetic impurities [1].
Column chromatography achieves purities of 98-99.5% with recovery yields of 70-85% [21]. The method demonstrates excellent scalability, with preparative columns capable of processing multi-gram quantities of crude material [21].
High-Performance Liquid Chromatography:
High-performance liquid chromatography provides the highest resolution separation capabilities for complex mixtures containing closely related structural analogs [19]. Reversed-phase systems employing C18 stationary phases demonstrate excellent selectivity for aminonicotinic acid derivatives [19].
Mobile phase optimization studies have identified acetonitrile-water gradients with phosphate buffer (pH 7.0) as optimal for analytical and preparative separations [19]. The method achieves purities exceeding 99% but suffers from lower recovery yields (60-75%) due to sample losses during the injection and collection process [19].
Counter-Current Chromatography:
Counter-current chromatography offers unique advantages for purifying polar compounds such as aminonicotinic acids [19]. The method employs liquid-liquid partition principles without solid support, eliminating irreversible adsorption losses [19].
Optimal solvent systems for counter-current chromatography include methyl tert-butyl ether-tetrahydrofuran-water (4:6:7) with triethylamine (10 mM) as retainer and hydrochloric acid (10 mM) as eluter [19]. This pH-zone-refining approach achieves excellent separation efficiency with purities of 98-99% and recovery yields of 75-90% [19].
The method demonstrates particular utility for processing gram-scale quantities of crude material, making it suitable for preparative applications where high purity standards are required [19]. Processing times of 3-6 hours provide reasonable throughput for synthetic laboratory operations.